molecular formula C14H13NO2 B076493 N-(3-methoxyphenyl)benzamide CAS No. 13031-49-7

N-(3-methoxyphenyl)benzamide

Cat. No.: B076493
CAS No.: 13031-49-7
M. Wt: 227.26 g/mol
InChI Key: UCXCRDPOWBLPHN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-methoxyphenyl)benzamide can be synthesized through the direct condensation of 3-methoxyaniline and benzoic acid. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)benzamide.

    Reduction: Formation of N-(3-methoxyphenyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-(3-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it acts as a poly [ADP-ribose] polymerase 1 inhibitor, which plays a role in DNA repair processes . By inhibiting this enzyme, the compound can affect cellular processes such as apoptosis and DNA repair, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)benzamide
  • N-(3-chlorophenyl)benzamide
  • N-(3-nitrophenyl)benzamide

Uniqueness

N-(3-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of its reactivity and interaction with biological targets compared to other benzamide derivatives .

Properties

IUPAC Name

N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXCRDPOWBLPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156450
Record name N-(3-Methoxyphenyl)benzoic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-49-7
Record name N-(3-Methoxyphenyl)benzoic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Methoxyphenyl)benzoic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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